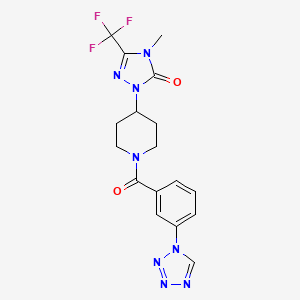

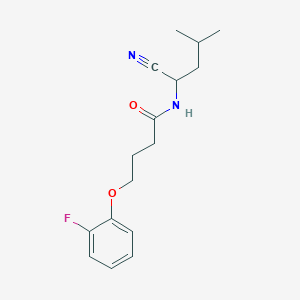

![molecular formula C21H20N4O3 B2852935 1-benzyl-N-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896818-11-4](/img/structure/B2852935.png)

1-benzyl-N-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-benzyl-N-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are known to have significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . They have been used in the treatment of estrogen receptor-positive (ER+) breast cancer .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves molecular diversity . The cyclopentyl substituent was retained in both fragments and substituents at positions C-2,4,6 of pyrrolo[2,3-d]pyrimidine were modified .Molecular Structure Analysis

Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines have been designed and synthesized based on molecular diversity . Their antiproliferative activity was evaluated against ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

A study by Abu‐Hashem et al. (2020) explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing the potential of similar structures in developing anti-inflammatory and analgesic agents. Their research highlights the ability to create various derivatives that exhibit significant cyclooxygenase inhibition and possess analgesic and anti-inflammatory activities, underscoring the therapeutic potential of structurally related compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antifungal Activity

The synthesis and antifungal activity of new pyrido[2,3-d]pyrimidine derivatives were investigated by Hanafy (2011), where derivatives showed significant activity against several fungal strains. This suggests the potential of 1-benzyl-N-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide and its analogs in antifungal drug development (Hanafy, 2011).

Antimicrobial Activity

Kolisnyk et al. (2015) detailed the synthesis and study of antimicrobial activity of novel derivatives, showing promising results against strains of Proteus vulgaris and Pseudomonas aeruginosa. This indicates the compound's derivatives could be potent antimicrobial agents, providing a basis for further exploration in antimicrobial therapy (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Novel Organogels

Research by Wu et al. (2011) on organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides highlights the compound's potential in material science, particularly in designing organogels with specific properties for various applications. This suggests that structurally similar compounds could be used to engineer new materials with desirable optical and physical properties (Wu, Xue, Shi, Chen, & Li, 2011).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing the binding of ATP, and thus inhibiting the kinase activity. This leads to cell cycle arrest, as CDK2 is essential for transition from the G1 to the S phase of the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is required for the transition from G1 to S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, leading to cell cycle arrest . This can lead to apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and stability

Result of Action

The result of the compound’s action is significant inhibition of the growth of cancer cells . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces significant alterations in cell cycle progression, in addition to apoptosis induction within HCT cells .

Properties

IUPAC Name |

6-benzyl-N-(2-methoxyethyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c1-28-12-10-22-20(26)17-13-16-19(25(17)14-15-7-3-2-4-8-15)23-18-9-5-6-11-24(18)21(16)27/h2-9,11,13H,10,12,14H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIZBZBUEZZSPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

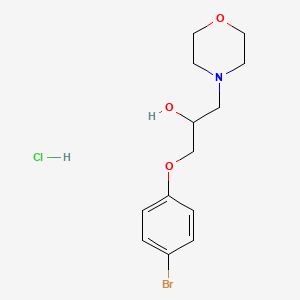

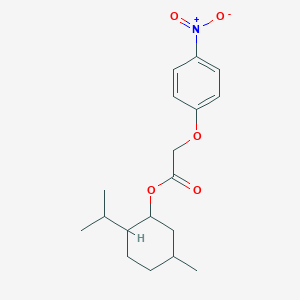

![2-Ethyl-5-(furan-2-yl(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2852863.png)

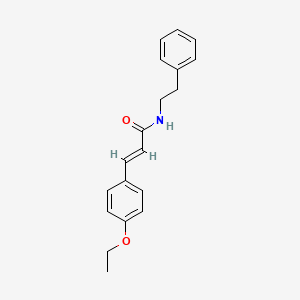

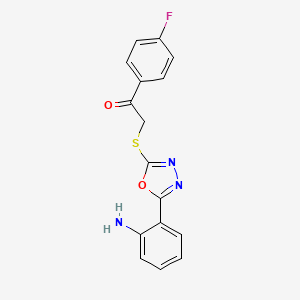

![N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2852864.png)

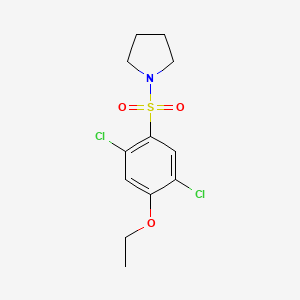

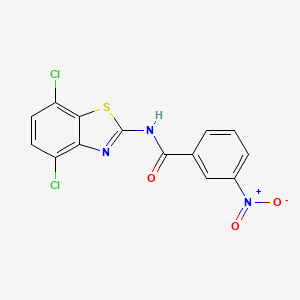

![3-(2-Methoxyethyl)-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2852865.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenoxypropanamide](/img/structure/B2852870.png)

![Methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2852871.png)

![5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2852872.png)